molecular formula C22H16N2O6 B458028 N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B458028
M. Wt: 404.4g/mol
InChI Key: OLDJIZTUCUGOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound characterized by the presence of two benzodioxole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Biological Studies: It is used in studies investigating the inhibition of specific enzymes or pathways involved in disease processes.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of inflammatory pathways and reduction of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its dual benzodioxole rings, which may contribute to its enhanced biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H16N2O6/c25-21(13-5-7-17-19(9-13)29-11-27-17)23-15-3-1-2-4-16(15)24-22(26)14-6-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,23,25)(H,24,26)

InChI Key

OLDJIZTUCUGOME-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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